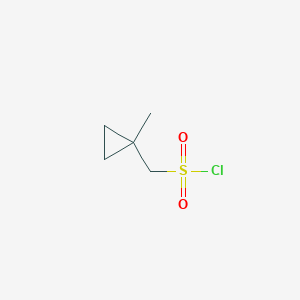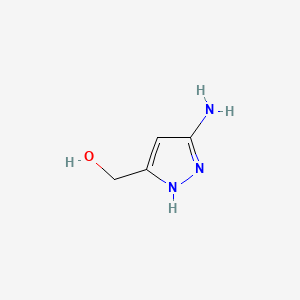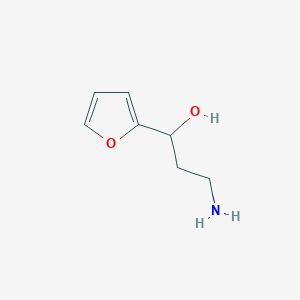
1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid
Overview
Description
1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is a chemical compound with the CAS Number: 1270435-39-6 . It has a molecular weight of 195.19 and its IUPAC name is 1-amino-4-fluoro-1-indanecarboxylic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is1S/C10H10FNO2/c11-8-3-1-2-7-6 (8)4-5-10 (7,12)9 (13)14/h1-3H,4-5,12H2, (H,13,14) . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.Scientific Research Applications
Antiviral Applications
Indole derivatives, which include compounds similar to 1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid, have been reported to possess significant antiviral activities. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound of interest could potentially be synthesized into derivatives that may serve as antiviral agents.
Anti-HIV Potential
The structural similarity of indole derivatives to 1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid has been exploited in the synthesis of compounds with anti-HIV activity. These derivatives have been tested against HIV-1 and HIV-2 strains, showing promise in inhibiting viral replication in infected cells . This indicates a potential application of our compound in developing new anti-HIV medications.
Anticancer Research
Indole derivatives have been found to exhibit anticancer properties. The indole nucleus, which is part of the structure of 1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid, is present in many synthetic drug molecules used for cancer treatment. The ability of these compounds to bind with high affinity to multiple receptors makes them valuable in the development of new anticancer derivatives .
Neuroprotective Effects
Compounds structurally related to 1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid have been used in the treatment of neurological disorders such as Alzheimer’s disease. For example, Donepezil, an indanone derivative, is currently used for this purpose . This suggests that our compound may have applications in the synthesis of neuroprotective drugs.
Photopolymerization
Indane derivatives, closely related to our compound, have been utilized in photopolymerization applications. These compounds act as photoinitiators, starting the polymerization process when exposed to light. This application is particularly relevant in the fields of electronics and materials science .
Biosensing and Bioimaging
The versatility of indane-based structures, including those similar to 1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid, extends to biosensing and bioimaging. These compounds can be used as building blocks in the design of dyes for solar cells, photoinitiators for polymerization, and chromophores for non-linear optical applications .
Analytical Chemistry
1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid can be used as a derivatization reagent for UV detection in liquid chromatography methods. This application is crucial for the sensitive detection of primary amines in various analytical chemistry procedures .
Synthetic Intermediate
The compound serves as a synthetic intermediate in the design of biologically active molecules. Its structure allows for chemical modifications that can lead to the creation of new drugs and therapeutic agents. This application is significant in medicinal chemistry, where the demand for novel compounds is constant .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
1-amino-4-fluoro-2,3-dihydroindene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c11-8-3-1-2-7-6(8)4-5-10(7,12)9(13)14/h1-3H,4-5,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLCCXVYNVJNTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C1C(=CC=C2)F)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B1527009.png)
![1-Azaspiro[3.4]octane](/img/structure/B1527010.png)
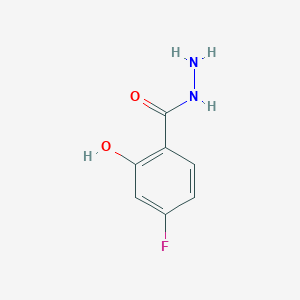
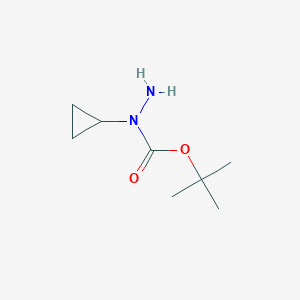
![Benzyl (2-(4-amino-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropyl)carbamate](/img/structure/B1527014.png)
![2-[(3-Nitropyridin-2-yl)amino]ethanol hydrochloride](/img/structure/B1527015.png)

